molecular formula C11H22N2O2 B8012473 tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate

tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate

Cat. No.: B8012473
M. Wt: 214.30 g/mol
InChI Key: HGRDDBPZHZEGNY-RKDXNWHRSA-N
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Description

Tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate is a chemical compound that features a tert-butyl group attached to a carbamate moiety, which is further connected to a cyclopentyl ring with an aminomethyl substituent. This compound is of interest in various fields of chemistry and biology due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate typically involves the following steps:

    Formation of the cyclopentyl ring: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the aminomethyl group: The aminomethyl group can be introduced via reductive amination or other suitable methods.

    Formation of the carbamate moiety: The carbamate group is introduced by reacting the aminomethylcyclopentyl compound with tert-butyl chloroformate under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, often utilizing continuous flow reactors and other advanced techniques to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the aminomethyl group, leading to the formation of imines or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamate group to an amine, or reduce other functional groups present in the molecule.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the carbamate moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Nucleophiles like amines, alcohols, or thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Imines, oximes, or other oxidized derivatives.

    Reduction: Amines or reduced carbamate derivatives.

    Substitution: Substituted carbamates or other derivatives depending on the nucleophile used.

Scientific Research Applications

Tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the synthesis of complex molecules.

    Biology: Studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate involves its interaction with molecular targets such as enzymes or receptors. The carbamate moiety can form covalent bonds with active site residues, leading to inhibition or modulation of enzyme activity. The aminomethyl group may also participate in hydrogen bonding or electrostatic interactions with target molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl carbamate: Lacks the cyclopentyl and aminomethyl groups, making it less complex.

    Cyclopentyl carbamate: Similar structure but without the tert-butyl group.

    Aminomethyl cyclopentane: Lacks the carbamate moiety.

Uniqueness

Tert-butyl ((1R,2R)-2-(aminomethyl)cyclopentyl)carbamate is unique due to the combination of the tert-butyl group, carbamate moiety, and aminomethyl-substituted cyclopentyl ring. This unique structure imparts distinct reactivity and potential biological activity, making it valuable in various research and industrial applications.

Properties

IUPAC Name

tert-butyl N-[(1R,2R)-2-(aminomethyl)cyclopentyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-6-4-5-8(9)7-12/h8-9H,4-7,12H2,1-3H3,(H,13,14)/t8-,9-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGRDDBPZHZEGNY-RKDXNWHRSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCC1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1CCC[C@@H]1CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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